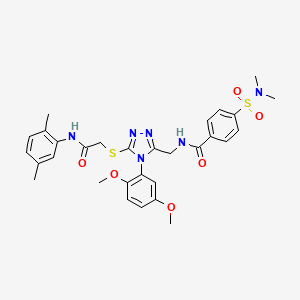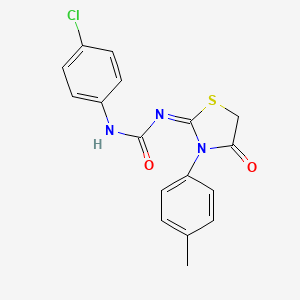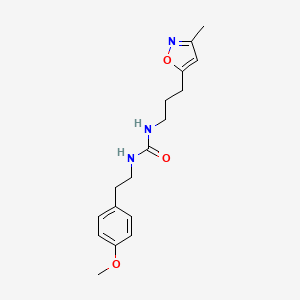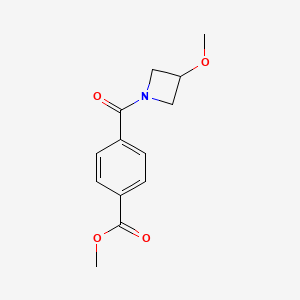![molecular formula C13H12N2O B2662045 N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide CAS No. 1797749-82-6](/img/structure/B2662045.png)
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide, also known as PAP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. PAP-1 belongs to the class of compounds known as propargylamines, which have been shown to possess neuroprotective properties.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess neuroprotective properties, which can help prevent the death of neurons in the brain. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO enzymes can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects on the brain.
Biochemical and Physiological Effects:
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to possess anti-inflammatory properties. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its high purity and high yield synthesis method, which makes it a suitable compound for scientific research. Additionally, N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been extensively studied and has a well-established mechanism of action. However, one of the limitations of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide is its potential toxicity. N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. One area of research is the development of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide analogs with improved pharmacological properties. Another area of research is the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in combination with other compounds for the treatment of neurodegenerative diseases. Additionally, the study of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide in other disease models, such as cancer and cardiovascular disease, may provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide involves the reaction of 2-bromo-N-(prop-2-yn-1-yl)benzamide with propargylamine in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide. The synthesis of N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Propriétés
IUPAC Name |
N-prop-2-ynyl-2-(prop-2-ynylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-3-9-14-12-8-6-5-7-11(12)13(16)15-10-4-2/h1-2,5-8,14H,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMSLFRMNWZLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2661966.png)


methanone oxime](/img/structure/B2661972.png)

![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2661975.png)

![N-(benzo[d]thiazol-2-yl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2661980.png)

![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2661983.png)
